molecular formula C17H17N3O2 B245075 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Numéro de catalogue B245075
Poids moléculaire: 295.34 g/mol
Clé InChI: GFJZRJAYPJKHNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, commonly known as JNJ-1661010, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in 2006. Since then, JNJ-1661010 has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

JNJ-1661010 is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, JNJ-1661010 reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight gain, a decrease in drug-seeking behavior, and an improvement in glucose metabolism. It has also been found to have analgesic effects in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of JNJ-1661010 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and its long-term safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several potential future directions for the study of JNJ-1661010, including its use as a treatment for obesity, addiction, and pain management. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for use in combination with other drugs or therapies. Additionally, the development of more selective and potent CB1 receptor antagonists may lead to improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of JNJ-1661010 involves several steps, starting with the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with butanoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 4-bromobenzoyl chloride to yield the final product.

Applications De Recherche Scientifique

JNJ-1661010 has been studied extensively for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and pain management. In preclinical studies, JNJ-1661010 has been found to reduce food intake and body weight gain in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

Propriétés

Formule moléculaire

C17H17N3O2

Poids moléculaire

295.34 g/mol

Nom IUPAC

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)17-20-16-14(22-17)9-5-10-18-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

Clé InChI

GFJZRJAYPJKHNF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

SMILES canonique

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.